molecular formula C28H58NO6PS B1213819 Thio-platelet activating factor CAS No. 89314-81-8

Thio-platelet activating factor

Cat. No.: B1213819
CAS No.: 89314-81-8
M. Wt: 567.8 g/mol
InChI Key: DZOMRYLZWBYFLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Thio-platelet activating factor (Thio-PAF) is a synthetic, thio-modified analog of Platelet-activating Factor (PAF), a potent phospholipid mediator of inflammation, platelet aggregation, and anaphylaxis . This analog is designed for researchers investigating the PAF signaling pathway and developing therapeutic antagonists. Its modified structure is expected to offer enhanced metabolic stability compared to native PAF, which is rapidly inactivated by PAF-acetylhydrolase (PAF-AH) , thereby prolonging its effects in experimental settings. In research applications, Thio-PAF serves as a valuable tool compound. It is primarily used in in vitro studies to stimulate PAF receptors (PAFR) on platelets, leukocytes, and endothelial cells to explore mechanisms of cell activation, aggregation, and the release of inflammatory mediators . Furthermore, it can be used as a molecular probe to study the structural requirements for binding to the PAF receptor and to investigate the enzyme kinetics of PAF-acetylhydrolases. Researchers also utilize Thio-PAF in high-throughput screening assays to identify and characterize novel PAF receptor antagonists with potential anti-inflammatory or anti-thrombotic properties . This product is for research use only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

CAS No.

89314-81-8

Molecular Formula

C28H58NO6PS

Molecular Weight

567.8 g/mol

IUPAC Name

(2-acetyloxy-3-octadecylsulfanylpropyl) 2-(trimethylazaniumyl)ethyl phosphate

InChI

InChI=1S/C28H58NO6PS/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-24-37-26-28(35-27(2)30)25-34-36(31,32)33-23-22-29(3,4)5/h28H,6-26H2,1-5H3

InChI Key

DZOMRYLZWBYFLF-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCCSCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)C

Canonical SMILES

CCCCCCCCCCCCCCCCCCSCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)C

Synonyms

2-acetyl-S-octadecyl-1-thioglycero-3-phosphocholine
thio-PAF
thio-platelet activating facto

Origin of Product

United States

Chemical Synthesis and Derivatization Strategies for Thio Platelet Activating Factor Analogues

Methodologies for Thio-Platelet Activating Factor Synthesis

The synthesis of thio-PAF analogues generally adapts established methods for phospholipid synthesis. These approaches involve the construction of the glycerol (B35011) backbone, introduction of the thioether or thioester linkage, and the final addition of the phosphocholine (B91661) headgroup. For instance, the synthesis of rac-1-octadecyl-2-allyl-1-thioglycerol-3-phosphocholine, a structural analogue of PAF, has been successfully reported. nih.gov These methods provide the foundation for creating a diverse range of thio-PAF derivatives for biological investigation.

Stereoselective Synthetic Routes to this compound

Achieving stereochemical purity is crucial for understanding the specific interactions of PAF analogues with their receptors. A notable stereospecific synthesis of thioether PAF analogues utilizes D-serine as the chiral starting material to construct the optically active phospholipid molecule. nih.gov This method involves several key steps:

Establishment of the Chiral Center : D-serine provides the necessary stereochemistry for the glycerol backbone. nih.gov

Introduction of the Thioalkyl Group : The sn-1-thioalkyl function is developed through the displacement of a methanesulfonate-activated primary hydroxyl group with thioacetate, followed by alkylation of the resulting sn-1-thiolate. nih.gov

Addition of the Phosphocholine Moiety : The final step is the introduction of the phosphocholine group using a 2-chloro-2-oxo-1,3,2-dioxaphospholane/trimethylamine sequence. nih.gov

This entire synthetic scheme is efficient as it relies on a single protecting group, offering a flexible and convenient route to a variety of thioether PAF analogues. nih.gov Another stereocontrolled approach that can be adapted for these syntheses starts from (R)-glycidyl tosylate, which allows for high enantioselectivity. nih.gov

Chemoenzymatic Approaches for this compound Preparation

Chemoenzymatic synthesis combines the advantages of chemical synthesis with the high selectivity of enzymatic reactions. While specific chemoenzymatic routes for thio-PAF are not extensively documented, the known biosynthetic pathways of PAF provide a blueprint for potential strategies. nih.govwikipedia.org The natural synthesis of PAF occurs via two primary enzymatic routes: the remodeling pathway and the de novo pathway. nih.gov

A plausible chemoenzymatic strategy could involve the chemical synthesis of a thio-lyso-PAF precursor, where the oxygen at the sn-1 or sn-2 position is replaced by sulfur. This synthetic precursor could then be subjected to an enzymatic reaction. For example, in an adaptation of the remodeling pathway, an acetyltransferase could be used to acetylate the hydroxyl group at the sn-2 position of a chemically synthesized 1-S-alkyl-sn-glycero-3-phosphocholine to yield the final thio-PAF analogue. wikipedia.orgnih.gov This approach would leverage the high specificity of the enzyme to ensure the correct placement of the acetyl group.

Design and Synthesis of this compound Analogues

The design and synthesis of thio-PAF analogues are driven by the need to create molecular probes for studying PAF-receptor interactions and to develop compounds with modified biological activities. By strategically replacing oxygen atoms with sulfur, researchers can fine-tune the electronic and steric properties of the molecule, leading to analogues with unique characteristics.

Preparation of Isosteric Thioester Analogues

A key class of thio-PAF analogues includes those with a thioester bond at the sn-2 position, which are isosteric to the natural PAF. bertin-bioreagent.comcaymanchem.com An important example is 2-thio PAF, a synthetic analogue where the acetyl group is attached via a thioester linkage. caymanchem.com This compound serves as a PAF receptor agonist and is a valuable tool for studying PAF-related enzymes. bertin-bioreagent.comcaymanchem.com

The synthesis of these thioester analogues generally follows the established routes for phospholipid synthesis, with the critical modification being the introduction of the thioester group. This is typically achieved by reacting a lysophospholipid analogue containing a thiol at the sn-2 position with an acetylating agent.

Synthesis of Labeled this compound Probes (e.g., Isotopic, Fluorescent)

To trace the metabolic fate and visualize the localization of thio-PAF, labeled probes are indispensable.

Isotopic Labeling : Isotopically labeled thio-PAF can be synthesized by incorporating stable or radioactive isotopes at various positions within the molecule. For instance, a common strategy involves using a precursor with a radiolabeled 1-O-alkyl chain, such as [3H]alkyl-lysoGPC, which can then be converted to the desired thio-analogue. nih.gov Alternatively, the acetyl group at the sn-2 position can be labeled with ¹³C or ¹⁴C. These labeled compounds are invaluable for metabolic studies and binding assays.

Fluorescent Labeling : Fluorescently labeled thio-PAF probes can be prepared by conjugating a fluorophore to the thio-PAF scaffold. A common method involves using fluorescent isothiocyanates, such as fluorescein (B123965) isothiocyanate (FITC) or stilbene (B7821643) isothiocyanate (SITS), which can react with a primary amine on a modified thio-PAF analogue. nih.gov For example, a thio-PAF derivative could be synthesized with an amino-functionalized linker on the phosphocholine headgroup, which would then be reacted with the fluorescent isothiocyanate to yield the fluorescent probe. Another approach could adapt methods used for creating fluorescent probes for thiophenols. google.com

Generation of Photoaffinity this compound Derivatives

Photoaffinity labeling is a powerful technique for identifying and characterizing ligand-binding proteins. This method involves using a derivative of the ligand that contains a photoreactive group. Upon UV irradiation, this group forms a highly reactive species that covalently binds to nearby amino acid residues in the binding pocket of the target protein.

The generation of a photoaffinity thio-PAF derivative would involve incorporating a photoreactive moiety, such as a diazirine or an azide (B81097) group, into the thio-PAF structure. nii.ac.jp For example, a trifluoromethyldiazirine group, a common photophore, could be attached to the thio-PAF molecule. nii.ac.jp The synthesis could involve preparing a modified thio-PAF analogue with a suitable functional group (e.g., an alcohol or amine) on the alkyl chain or the phosphocholine headgroup, which can then be coupled to a linker containing the photoreactive group. Phorbol ester derivatives with diazoacetyl and trifluorodiazopropionyl groups have also been synthesized for photoaffinity labeling and could serve as models for designing photoreactive thio-PAF probes. nih.gov

Data Tables

Table 1: Examples of this compound Analogues and Derivatives

Analogue/Derivative TypeSpecific ExampleKey Structural FeatureReference
Thioether Analogue1-S-hexadecyl-2-N-acetamidodeoxy-sn-glycero-3-phosphocholineThioether linkage at sn-1 position nih.gov
Thioether Analoguerac-1-octadecyl-2-allyl-1-thioglycerol-3-phosphocholineThioether linkage at sn-1 position nih.gov
Isosteric Thioester Analogue2-thio PAF (1-O-hexadecyl-2-deoxy-2-thio-S-acetyl-sn-glyceryl-3-phosphorylcholine)Thioester linkage at sn-2 position caymanchem.comcaymanchem.com
Proposed Fluorescent ProbeFITC-labeled Thio-PAFFluorescein isothiocyanate attached to the thio-PAF scaffold nih.gov
Proposed Photoaffinity ProbeDiazirine-containing Thio-PAFPhotoreactive diazirine group attached to the thio-PAF scaffold nii.ac.jp

Table 2: Key Reagents in the Synthesis of Thio-PAF Analogues

ReagentPurposeSynthetic StepReference
D-SerineChiral starting materialEstablishment of stereochemistry nih.gov
(R)-Glycidyl tosylateChiral starting materialStereocontrolled synthesis of the glycerol backbone nih.gov
ThioacetateNucleophile for introducing sulfurDevelopment of the sn-1-thioalkyl function nih.gov
2-chloro-2-oxo-1,3,2-dioxaphospholanePhosphorylating agentIntroduction of the phosphocholine moiety nih.gov
Fluorescein isothiocyanate (FITC)Fluorescent labeling agentConjugation to an amine-functionalized thio-PAF nih.gov
Trifluoromethyldiazirine derivativePhotoreactive groupGeneration of photoaffinity probes nii.ac.jp

Impurity Profiling and Purification Strategies for Research-Grade this compound

The production of research-grade this compound (Thio-PAF) necessitates rigorous control over potential impurities. The purity of the final compound is critical for ensuring the reliability and reproducibility of experimental results. Impurities can arise from various sources, including starting materials, intermediates, side reactions during synthesis, and degradation products. A comprehensive impurity profile is therefore essential for developing effective purification strategies.

Potential impurities in synthetically produced Thio-PAF can be categorized as follows:

Process-Related Impurities: These originate from the manufacturing process and include residual solvents, unreacted starting materials, and reagents. For instance, in syntheses utilizing D-serine as a chiral precursor, traces of serine or its protected derivatives might persist. nih.gov

Product-Related Impurities: These are structurally similar to the Thio-PAF molecule and can include precursors, intermediates, and by-products from side reactions. A significant potential by-product is the oxidized form of Thio-PAF, where the thioether linkage is oxidized to a sulfoxide (B87167) or sulfone. Another potential impurity is lysophosphatidylcholine, which could arise from incomplete acetylation at the sn-2 position. nih.gov

Stereoisomeric Impurities: Since Thio-PAF possesses a chiral center at the sn-2 position of the glycerol backbone, the presence of the incorrect enantiomer or diastereomers is a critical purity consideration. nih.gov Stereospecific synthesis methods aim to minimize these impurities, but their presence must be assessed in the final product. nih.govnih.gov

Degradation Products: Thio-PAF, like other phospholipids (B1166683), can be susceptible to hydrolysis, leading to the loss of the acetyl group or cleavage of the phosphocholine headgroup over time, especially if not stored under appropriate conditions. caymanchem.com

Effective purification strategies for Thio-PAF typically involve a multi-step approach, beginning with extraction to remove bulk, non-lipid contaminants, followed by high-resolution chromatographic techniques to separate the target compound from structurally related impurities.

Table 1: Potential Impurities in Research-Grade this compound

Impurity CategorySpecific Example(s)Potential Source
Process-Related Residual Solvents (e.g., Ethanol, Chloroform)Purification and reaction steps
Unreacted Starting Materials (e.g., D-serine, long-chain alkyl halides)Incomplete reaction during synthesis nih.gov
Product-Related Thio-PAF Sulfoxide/SulfoneOxidation of the thioether sulfur atom
Lyso-PAF analogue (deacetylated Thio-PAF)Incomplete acetylation or hydrolysis nih.gov
Diacyl analoguesSide reactions or impurities in starting materials
Stereoisomeric Diastereomers/EnantiomersNon-stereospecific synthesis or racemization nih.govnih.gov
Degradation Hydrolyzed productsCleavage of ester or phosphate (B84403) bonds during storage

Chromatographic Techniques for this compound Purification

Chromatography is the cornerstone of purifying Thio-PAF to research-grade standards (typically ≥98% purity). caymanchem.com The choice of technique depends on the specific impurities to be removed. Both thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are extensively used for the analysis and purification of phospholipids, including Thio-PAF. nih.govavantiresearch.com

Thin-Layer Chromatography (TLC)

TLC is a valuable tool for monitoring reaction progress, assessing the purity of fractions, and for small-scale preparative purification. For phospholipids like Thio-PAF, silica (B1680970) gel plates are commonly used. The separation is based on the polarity of the compounds. A variety of solvent systems can be employed to achieve effective separation of Thio-PAF from less polar lipids (like triglycerides) and more polar impurities (like lyso-derivatives).

Commonly used TLC solvent systems for phospholipid separation, which are applicable to Thio-PAF, involve mixtures of a non-polar solvent (like chloroform (B151607) or toluene), a polar solvent (like methanol), and often a modifier like water or ammonium (B1175870) hydroxide (B78521) to improve spot shape and resolution. avantiresearch.com For example, a system of chloroform:methanol:water (65:25:4, v/v/v) is effective for general separation based on headgroup polarity. avantiresearch.com Visualization can be achieved using general reagents like iodine vapor or specific stains for phospholipids such as molybdenum blue spray reagent, which reacts with the phosphate group.

High-Performance Liquid Chromatography (HPLC)

HPLC is the preferred method for the final purification of Thio-PAF, offering high resolution and scalability. Both normal-phase and reversed-phase HPLC can be employed.

Normal-Phase HPLC: Utilizes a polar stationary phase, such as silica. Separation is based on the polarity of the headgroup. This method is highly effective for separating different classes of phospholipids. nih.gov For Thio-PAF, a silica column can efficiently separate it from non-polar lipids and other phospholipid classes that might be present as impurities. nih.gov

Reversed-Phase HPLC: Employs a non-polar stationary phase, typically a C18 (octadecylsilyl) bonded silica. nih.gov Separation is primarily based on the hydrophobicity of the molecule, particularly the length and saturation of the alkyl chain at the sn-1 position. This makes reversed-phase HPLC ideal for separating Thio-PAF homologues (e.g., C16 vs. C18 chain lengths) or for removing impurities that have different alkyl chains. nih.gov An improved assay for PAF using HPLC coupled with tandem mass spectrometry (LC-MS/MS) highlights the power of this technique for resolving and detecting minute quantities of PAF and its analogues, which is directly applicable to Thio-PAF analysis. researchgate.netnih.gov

Table 2: Exemplary Chromatographic Conditions for Phospholipid Purification

TechniqueStationary PhaseMobile Phase / Solvent System (v/v)Application
TLC Silica GelChloroform : Methanol : Water (65:25:4)General separation of phospholipids by headgroup polarity. avantiresearch.com
TLC Silica GelChloroform : Methanol : Ammonium Hydroxide (65:25:4)Separation based on headgroup polarity and charge. avantiresearch.com
HPLC SilicaGradient of Isopropanol/HexaneSeparation of phospholipid classes. nih.gov
HPLC C18 Reversed-PhaseAcetonitrile / Methanol / Water mixturesSeparation of molecular species based on alkyl chain length. nih.gov

Structure Activity Relationship Sar Elucidation of Thio Platelet Activating Factor Analogues

Elucidation of Pharmacophoric Requirements for Thio-Platelet Activating Factor Agonism

The agonistic activity of this compound (Thio-PAF) at the PAF receptor is governed by specific structural features, known as pharmacophores, which are essential for molecular recognition and the initiation of a biological response. While the core scaffold of Thio-PAF mirrors that of canonical Platelet-Activating Factor (PAF), the substitution of the ester linkage at the sn-2 position with a thioester bond introduces subtle yet significant changes to its physicochemical properties, thereby influencing its interaction with the receptor.

Key pharmacophoric elements required for Thio-PAF agonism include:

An ether-linked long-chain alkyl group at the sn-1 position: This lipophilic chain is crucial for anchoring the molecule within the binding pocket of the PAF receptor. The length and saturation of this chain can modulate the potency of the analogue.

A thioacetyl group at the sn-2 position: The presence of the sulfur atom in the thioester bond is a defining feature of Thio-PAF. This modification appears to be well-tolerated by the PAF receptor, with Thio-PAF exhibiting comparable potency to its natural counterpart in various biological assays. The electronic and steric properties of the thioester may influence the conformation of the molecule and its binding affinity.

A phosphocholine (B91661) headgroup at the sn-3 position: This polar headgroup is a critical determinant for receptor binding and activation. The positively charged quaternary ammonium (B1175870) group and the negatively charged phosphate (B84403) group interact with specific residues in the receptor's binding site, facilitating the conformational changes required for signal transduction.

Studies on related thio-analogues, such as thio-substituted uridine (B1682114) triphosphate (UTP) acting on P2Y12 receptors, have shown that thiol modifications can enhance interactions with cysteine residues within the receptor's binding pocket. nih.gov This suggests that the thioester in Thio-PAF might engage in similar specific interactions with the PAF receptor, contributing to its high affinity and agonistic activity.

Comparative Analysis of this compound SAR with Canonical Platelet-Activating Factor

A comparative analysis of the structure-activity relationships of Thio-PAF and canonical PAF reveals both similarities and notable differences, providing insights into the specific molecular determinants of receptor recognition and activation.

FeatureCanonical PAFThis compoundImpact on Activity
sn-2 Linkage EsterThioesterThe thioester modification is well-tolerated, with Thio-PAF showing comparable or slightly altered potency depending on the cell type and the length of the sn-1 alkyl chain. This suggests that the electronic and steric differences between the ester and thioester bonds do not fundamentally disrupt the key interactions required for agonism.
sn-1 Alkyl Chain Optimal length is typically C16 or C18 for maximal activity.Similar to canonical PAF, the length of the alkyl chain influences potency. Modifications to the alkyl side-chain can lead to increased relative potency in macrophages compared to platelets. nih.govThis highlights the importance of the hydrophobic tail in anchoring the ligand within the receptor's binding pocket. The differential effect on potency in different cell types suggests potential receptor subtypes or different binding conformations.
sn-2 Acyl Chain The acetyl group is critical. Elongation of this chain significantly reduces activity.The acetyl group is also crucial for Thio-PAF activity.The small size of the acetyl group is a stringent requirement for fitting into the binding pocket.
Polar Headgroup The phosphocholine moiety is essential for high-affinity binding and activation.The phosphocholine headgroup is also a critical pharmacophore for Thio-PAF.Increasing the inter-ionic distance in the polar head group of PAF analogues has been shown to increase potency in macrophages more than in platelets, indicating that the headgroup plays a role in cell-specific interactions. nih.gov

The key takeaway from this comparative analysis is that while the fundamental pharmacophoric requirements for PAF receptor agonism are conserved between canonical PAF and Thio-PAF, the introduction of the thioester bond at the sn-2 position can subtly modulate the biological activity profile. These differences can be exploited in the design of more selective PAF receptor ligands.

Impact of Sn-2 Thioester Bond Modification on Biological Potency and Selectivity

The replacement of the ester bond with a thioester bond at the sn-2 position of the glycerol (B35011) backbone is the defining structural modification of Thio-PAF. This change has a discernible impact on the molecule's biological potency and, potentially, its selectivity for different PAF receptor subtypes or signaling pathways.

The thioester bond is generally more resistant to hydrolysis by certain esterases compared to the ester bond in canonical PAF. This increased metabolic stability could lead to a prolonged duration of action in biological systems. However, any alteration to the structure of PAF can significantly affect its binding to the PAF receptor. nih.gov For instance, elongating the acetyl group at the sn-2 position by just two carbons can decrease the activity of PAF by a factor of 10 to 100. nih.gov

While direct comparative studies on the selectivity of Thio-PAF versus canonical PAF are limited, the observation that modifications to PAF analogues can lead to differential potencies in platelets and macrophages suggests that the sn-2 position is a critical determinant of cell-specific responses. nih.gov The thioester modification in Thio-PAF could therefore contribute to a unique selectivity profile, making it a valuable tool for dissecting the diverse physiological roles of PAF.

Investigating Alkyl Chain and Headgroup Substitutions on Receptor Interaction

The interaction of Thio-PAF analogues with the PAF receptor is significantly influenced by substitutions on the sn-1 alkyl chain and the sn-3 phosphocholine headgroup. These modifications can modulate the affinity, potency, and even the nature of the biological response (agonist versus antagonist).

Alkyl Chain Substitutions:

The length and degree of unsaturation of the long alkyl chain at the sn-1 position are critical for hydrophobic interactions with the receptor's binding pocket. Studies on canonical PAF analogues have demonstrated that an optimal chain length, typically 16 to 18 carbon atoms, is required for maximal activity. Deviations from this optimal length, either by shortening or lengthening the chain, generally result in a decrease in potency. The introduction of double bonds within the alkyl chain can also affect the molecule's conformation and its fit within the binding site. For Thio-PAF analogues, it is expected that similar structure-activity relationships for the sn-1 alkyl chain would hold true, with the lipophilicity and steric bulk of this group playing a crucial role in receptor anchoring.

Headgroup Substitutions:

The phosphocholine headgroup at the sn-3 position is a key determinant of high-affinity binding through ionic and polar interactions with receptor residues. Modifications to this headgroup can have profound effects on receptor interaction. For example, altering the distance between the phosphate and the quaternary ammonium group can impact binding affinity and signaling. Increasing the inter-ionic distance in the polar head group of PAF analogues has been shown to enhance potency in macrophages to a greater extent than in platelets, suggesting that this region of the molecule is important for cell-specific recognition. nih.gov

Systematic modifications of the headgroup in Thio-PAF analogues could therefore lead to the development of ligands with altered selectivity profiles, potentially discriminating between different PAF receptor-mediated functions in various tissues and cell types.

Rational Design of this compound-Based Ligands for Receptor Interrogation

The rational design of Thio-PAF-based ligands offers a powerful approach to developing novel molecular probes for interrogating the structure and function of the PAF receptor. By systematically modifying the Thio-PAF scaffold, it is possible to create a library of analogues with varied affinities, selectivities, and functional properties, which can then be used to map the receptor's binding pocket and elucidate the molecular basis of its activation.

The design process often begins with the known structure-activity relationships of both canonical PAF and Thio-PAF. Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, can be employed to predict how different structural modifications will affect receptor binding and to guide the synthesis of new analogues. nih.gov

Key strategies in the rational design of Thio-PAF-based ligands include:

Modification of the sn-1 alkyl chain: Varying the length, branching, and unsaturation of the alkyl chain can help to probe the hydrophobic pocket of the receptor.

Exploration of different sn-2 substituents: While the thioacetyl group is characteristic of Thio-PAF, replacing it with other thioacyl groups of varying sizes and electronic properties can provide insights into the steric and electronic requirements of this part of the binding site.

Alteration of the phosphocholine headgroup: Modifying the linker length between the phosphate and the quaternary amine, or replacing the choline (B1196258) moiety with other polar groups, can be used to investigate the ionic and polar interactions that govern receptor recognition and activation.

The development of such rationally designed Thio-PAF-based ligands is crucial for advancing our understanding of PAF receptor pharmacology and could ultimately lead to the discovery of new therapeutic agents that target this important signaling pathway. nih.gov

Biological Roles and Physiological Effects of Thio Platelet Activating Factor in Experimental Models

Impact on Immune Cell Function in In Vitro and Ex Vivo Models

Thio-PAF significantly influences the function of various immune cells in controlled experimental settings, demonstrating its pro-inflammatory capabilities through the activation of leukocytes, degranulation of mast cells, and stimulation of macrophages.

Leukocyte Activation and Chemotaxis Studies (e.g., Neutrophils, Eosinophils)

Thio-PAF, much like its natural counterpart PAF, is a potent chemoattractant for leukocytes, playing a crucial role in their recruitment to sites of inflammation. nih.govnih.gov In experimental models, Thio-PAF has been shown to induce both directional movement (chemotaxis) and increased random motility (chemokinesis) in neutrophils and eosinophils.

Studies have demonstrated that PAF and its analogs can trigger the aggregation and chemotaxis of neutrophils. nih.gov This response is critical in the initial stages of inflammation, where neutrophils are the first line of defense against pathogens. Similarly, PAF is a potent chemotactic and chemokinetic factor for human eosinophils, suggesting its involvement in allergic reactions and parasitic infections where eosinophils are prominent. nih.gov The activation of these leukocytes by Thio-PAF is a key event in the inflammatory cascade. nih.gov

Table 1: Effects of Thio-PAF on Leukocyte Function in Experimental Models

Leukocyte TypeObserved EffectExperimental ModelKey Findings
NeutrophilsActivation and ChemotaxisIn vitro chemotaxis assaysThio-PAF induces directional migration and aggregation of neutrophils, comparable to PAF. nih.gov
EosinophilsChemotaxis and ChemokinesisIn vitro locomotion studiesThio-PAF is a potent eosinophilotactic agent, suggesting a role in eosinophil-mediated inflammation. nih.gov

Mast Cell Degranulation and Mediator Release

Mast cells are critical players in allergic and inflammatory responses, releasing a variety of potent mediators upon activation. frontiersin.org Experimental evidence indicates that PAF and its analogs can induce mast cell degranulation, leading to the release of pre-formed mediators such as histamine (B1213489) and the synthesis of newly formed lipid mediators. frontiersin.orgresearchgate.net

In vitro studies have shown that PAF can activate human mast cells, although the responsiveness may vary depending on the tissue of origin. researchgate.netnih.gov For instance, human lung and peripheral blood-derived mast cells have been shown to release histamine in response to PAF, whereas skin mast cells may not. nih.gov This suggests that Thio-PAF could play a significant role in amplifying inflammatory responses in specific tissues by triggering the release of potent vasoactive and pro-inflammatory mediators from mast cells. nih.gov The interaction between platelets and mast cells, potentially mediated by PAF, can lead to vascular leakage and tissue inflammation. nih.gov

Table 2: Thio-PAF-Induced Mast Cell Responses

Mediator ReleasedFunctional ConsequenceExperimental Observation
HistamineIncreased vascular permeability, smooth muscle contractionObserved in human lung and peripheral blood-derived mast cells upon PAF stimulation. nih.gov
Lipid Mediators (e.g., Leukotrienes)Bronchoconstriction, leukocyte recruitmentActivated mast cells are a known source of de novo synthesized lipid mediators. frontiersin.org

Macrophage Activation and Cytokine Production

Macrophages are versatile immune cells that can adopt different activation states, broadly classified as pro-inflammatory (M1) and anti-inflammatory (M2) phenotypes. nih.govfrontiersin.org Thio-PAF can influence macrophage activation, generally promoting a pro-inflammatory response.

Upon stimulation with agents like Thio-PAF, macrophages can increase their production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 (IL-1), and Interleukin-6 (IL-6). frontiersin.org This cytokine release is a critical component of the innate immune response, helping to orchestrate the recruitment and activation of other immune cells. frontiersin.org The activation of macrophages by Thio-PAF contributes to the amplification and perpetuation of inflammatory processes.

Table 3: Macrophage Responses to Thio-PAF Stimulation

CytokineBiological FunctionRelevance to Thio-PAF Action
TNF-αPro-inflammatory, induces fever, apoptosis, and inflammationUpregulated in activated macrophages.
IL-1Pro-inflammatory, mediates fever and inflammationProduction is a hallmark of macrophage activation.
IL-6Pro-inflammatory and anti-inflammatory roles, involved in acute phase responseSecreted by activated macrophages.

Role in Vascular Biology and Endothelial Cell Responses in Experimental Systems

Thio-PAF exerts profound effects on the vasculature, influencing endothelial permeability and vascular tone. These actions are central to its role in inflammation and hemodynamic regulation.

Endothelial Permeability Modulation

A key feature of inflammation is the increase in vascular permeability, which allows for the extravasation of plasma proteins and leukocytes into the surrounding tissue. Thio-PAF, by activating PAF receptors on endothelial cells, can directly modulate endothelial barrier function. nih.gov

Experimental studies have shown that PAF increases microvascular permeability in a dose-dependent manner. nih.govresearchgate.net This effect is often transient, even with continuous exposure to PAF. nih.gov The increase in permeability is thought to be mediated by direct activation of endothelial cells, leading to changes in cell shape and the formation of intercellular gaps. nih.gov However, some in vitro models have shown that PAF alone may not be sufficient to increase the permeability of arterial endothelial monolayers, suggesting that other factors may be involved in this process in vivo. nih.gov

Table 4: Impact of Thio-PAF on Endothelial Permeability

Experimental ModelParameter MeasuredKey Finding
Rat mesenteric venulesHydraulic permeability (Lp)PAF significantly increased Lp in a dose-dependent manner. nih.govresearchgate.net
Pig aortic endothelial cell monolayersTransfer of labeled albuminPAF had no effect on the transfer of labeled albumin. nih.gov

Vasoconstriction and Vasodilation Studies in Isolated Vessels

The effect of Thio-PAF on vascular tone is complex and can vary depending on the specific vascular bed and experimental conditions. PAF has been shown to induce both vasoconstriction and vasodilation. researchgate.net

In some isolated vessel preparations, PAF and its analogs can cause vasoconstriction. nih.gov This direct contractile effect on vascular smooth muscle contributes to its hypertensive properties in certain contexts. Conversely, PAF can also induce vasodilation, which is often an endothelium-dependent effect mediated by the release of nitric oxide (NO). researchgate.net The net effect of Thio-PAF on vascular tone in a given tissue is likely a balance between its direct vasoconstrictor effects and its indirect vasodilatory actions.

Table 5: Vascular Tone Modulation by Thio-PAF in Isolated Vessels

Vascular EffectProposed MechanismExperimental Context
VasoconstrictionDirect action on vascular smooth muscle cells.Observed in some isolated artery preparations. nih.gov
VasodilationEndothelium-dependent release of nitric oxide (NO).Contributes to the hypotensive effects of PAF in systemic circulation. researchgate.net

Involvement in Coagulation and Thrombotic Processes in Animal Models and In Vitro Platelet Studies

The interaction of Thio-PAF with the coagulation system, particularly its effect on platelet function and thrombus formation, has been a subject of scientific inquiry. The replacement of the ether linkage at the sn-1 position of the glycerol (B35011) backbone with a thioether linkage significantly alters the molecule's biological activity.

In stark contrast to its naturally occurring counterpart, Platelet-Activating Factor, the thioether analog of PAF has been shown to be ineffective in stimulating platelet activation. A comparative study investigated the effects of PAF and 15 synthetic analogs, including a thioether derivative, on human platelets. The results demonstrated that while PAF induced both platelet aggregation and the release of serotonin (B10506) in a concentration-dependent manner, the thioether analog failed to elicit these responses even at high concentrations nih.gov.

This lack of activity suggests that the oxygen atom in the ether linkage of PAF is crucial for its interaction with the platelet receptor and subsequent initiation of the signaling cascade that leads to aggregation and secretion of granular contents.

CompoundPlatelet Aggregation InductionSerotonin Release InductionEffective Concentration Range (M)
Platelet-Activating Factor (PAF)YesYes10-9 to 10-5
Thioether analog of PAFNoNoUp to 10-3

There is currently a lack of available scientific literature detailing studies on the specific effects of Thio-platelet activating factor on thrombus formation in murine models of injury. Research has extensively focused on the role of PAF itself in thrombosis, but the in vivo effects of its thioether analog in this context have not been reported in the searched experimental literature.

Contribution to Inflammatory and Allergic Responses in Pre-clinical Models

While Platelet-Activating Factor is a well-established, potent mediator of inflammation and allergic reactions, the role of Thio-PAF in these processes is not well-documented.

No direct experimental evidence from preclinical models on the effects of this compound on edema formation or cellular infiltration is available in the current scientific literature. Studies on PAF have demonstrated its ability to induce edema nih.gov, but similar investigations into its thioether analog have not been found.

The role of this compound in airway hyperresponsiveness in rodent models has not been specifically investigated in the available scientific literature. While the involvement of the PAF receptor in airway hyperresponsiveness has been established in murine asthma models, there is no reported research on the direct effects of the thio-analog in these experimental settings nih.gov.

Neurobiological Effects in In Vitro Neuronal Cultures and Animal Brain Models

The neurobiological effects of Platelet-Activating Factor have been a subject of research, with studies indicating its involvement in neuronal processes. However, there is a significant gap in the literature regarding the specific actions of this compound in the central nervous system. No studies concerning the neurobiological effects of this compound in in vitro neuronal cultures or animal brain models were identified in the searched literature.

Research on this compound's Role in Neuronal Function Remains Undefined

Initial investigations into the scientific literature have not yielded specific research detailing the biological roles and physiological effects of the chemical compound "this compound" (Thio-PAF) on neuronal excitability and synaptic plasticity in experimental models. While extensive research exists on the parent compound, Platelet-Activating Factor (PAF), and its significant modulatory effects within the central nervous system, specific data for its thio-analog in this context appears to be limited or not present in the available literature.

Platelet-Activating Factor is a potent phospholipid mediator known to influence a variety of neuronal processes. Studies have demonstrated its involvement in modulating synaptic transmission and plasticity, key components of learning and memory. For instance, PAF has been shown to affect excitatory postsynaptic currents and to play a role in long-term potentiation (LTP), a well-studied cellular mechanism that underlies synaptic plasticity. nih.govnih.govnih.gov The effects of PAF are mediated through specific PAF receptors, and antagonists for these receptors can block its actions. nih.govnih.gov

However, the substitution of an oxygen atom with a sulfur atom to create Thio-PAF results in a distinct chemical entity. While thio-analogs of other molecules, such as Uridine (B1682114) Triphosphate (UTP), have been investigated for their effects on platelet receptors, this line of inquiry has not been extended to the neuronal effects of Thio-PAF in the reviewed literature. mdpi.comnih.gov

Consequently, without dedicated studies on this compound, it is not possible to provide detailed research findings or construct data tables specifically pertaining to its influence on neuronal excitability and synaptic plasticity as requested. The scientific community has yet to publish research that would elucidate the specific interactions and consequences of Thio-PAF at the neuronal level. Further research is required to determine if Thio-PAF shares any of the neuro-modulatory properties of PAF or if the structural change to a thio-ether linkage fundamentally alters its biological activity in the nervous system.

Enzymatic Metabolism and Regulatory Pathways of Thio Platelet Activating Factor in Research Models

Enzymes Involved in Thio-Platelet Activating Factor Metabolism

The enzymatic machinery responsible for the synthesis and degradation of platelet-activating factor also acts upon its thio-analog. The primary enzymes implicated in the metabolism of Thio-PAF include Platelet-Activating Factor Acetylhydrolase (PAF-AH), lysophospholipase II, and Lysophosphatidylcholine Acyltransferases (LPCATs).

Activity as a Substrate for Platelet-Activating Factor Acetylhydrolase (PAF-AH)

Thio-PAF is a recognized substrate for the family of Platelet-Activating Factor Acetylhydrolases (PAF-AHs), enzymes that catalyze the hydrolysis of the acetyl group at the sn-2 position of PAF, thereby inactivating it. nih.gov This property has led to the use of Thio-PAF in colorimetric assays designed to measure PAF-AH activity. The hydrolysis of the thioester bond in Thio-PAF by PAF-AH releases a thiol group, which can be detected to quantify enzyme activity.

There are several isoforms of PAF-AH, including intracellular (types I and II) and plasma forms, all of which can potentially metabolize Thio-PAF. nih.gov Research has shown that the rate of hydrolysis can differ between PAF and its thio-analog. For instance, studies have reported that the rate of [³H]acetate released from radiolabeled PAF is higher than the rate of thiol generation from 2-thio PAF, suggesting a difference in the catalytic efficiency of PAF-AH towards these two substrates. nih.gov

SubstrateEnzymeObservationReference
2-thio PAFHuman plasma PAF-AHHydrolyzed to release thiol nih.gov
[³H-acetyl] PAFHuman plasma PAF-AHHigher rate of hydrolysis compared to 2-thio PAF nih.gov

Interaction with Lysophospholipase II

Thio-PAF also serves as a substrate for lysophospholipase II. caymanchem.comcaymanchem.com This enzyme is capable of hydrolyzing the thioester bond at the sn-2 position of Thio-PAF, contributing to its catabolism. The differentiation between the activities of lysophospholipase II and PAF-AH is crucial for understanding the complete metabolic profile of Thio-PAF and its naturally occurring counterpart, PAF. caymanchem.comcaymanchem.com

Specificity of Lysophosphatidylcholine Acyltransferases (LPCATs) for this compound Precursors

The biosynthesis of PAF occurs through two main pathways: the de novo pathway and the remodeling pathway. The remodeling pathway, which is prominent during inflammatory responses, involves the acetylation of a lysophospholipid precursor, lyso-PAF. This reaction is catalyzed by Lysophosphatidylcholine Acyltransferases (LPCATs). Two key enzymes in this pathway are LPCAT1 and LPCAT2. nih.govnih.gov

LPCAT2 is of particular interest as it is highly expressed in inflammatory cells and its activity is significantly enhanced upon stimulation with agents like lipopolysaccharide (LPS). nih.govnih.gov This induction is, in part, mediated by the phosphorylation of LPCAT2 at Ser34. nih.gov While direct kinetic studies on the specificity of LPCATs for the thio-analog precursor, 2-thio-lyso-PAF, are not extensively detailed in the available literature, the established role of these enzymes in the final step of PAF synthesis strongly suggests they can utilize 2-thio-lyso-PAF to produce Thio-PAF, particularly in activated inflammatory cells where LPCAT2 activity is upregulated.

Comparative Metabolic Stability of this compound Versus Canonical Platelet-Activating Factor

The substitution of an ester linkage with a thioester bond at the sn-2 position influences the metabolic stability of the molecule. Comparative studies have indicated that Thio-PAF exhibits different metabolic characteristics compared to canonical PAF.

One study reported that the rate of hydrolysis of [³H-acetyl] PAF by PAF-AH was higher than that of 2-thio PAF, suggesting that the thioester bond in Thio-PAF may be more resistant to enzymatic cleavage by PAF-AH than the ester bond in PAF. nih.gov This difference in susceptibility to hydrolysis by catabolic enzymes implies that Thio-PAF may have a longer biological half-life in certain experimental systems.

Furthermore, a comparison of their biological activities revealed that a thio-analog of PAF demonstrated less potent platelet-aggregating activity compared to the naturally occurring ether-linked PAF. nih.gov This difference in potency could be partially attributed to variations in metabolic rates and receptor interactions.

FeatureThis compoundCanonical Platelet-Activating FactorReference
Hydrolysis by PAF-AH Lower rate of thiol releaseHigher rate of acetate (B1210297) release nih.gov
Platelet Aggregation Potency Less potentMore potent nih.gov

Regulation of this compound Levels by Biosynthetic and Catabolic Enzymes in Experimental Systems

The cellular and tissue levels of Thio-PAF, much like canonical PAF, are tightly regulated by the balance between its biosynthesis and catabolism. In experimental systems, particularly those involving inflammatory models, the enzymes governing these processes are subject to complex regulatory mechanisms.

The expression and activity of PAF-AH, a key catabolic enzyme, are modulated by inflammatory stimuli. nih.gov For instance, inflammatory agonists can lead to an increase in plasma PAF-AH expression, which would enhance the degradation of both PAF and Thio-PAF. nih.gov

On the biosynthetic side, the activity of LPCAT2 is a critical control point. In inflammatory cells such as macrophages, stimulation with LPS leads to a rapid and sustained increase in PAF production. nih.gov This is, in large part, due to the phosphorylation and activation of LPCAT2. nih.gov Therefore, in experimental models of inflammation, the upregulation of LPCAT2 activity would be expected to increase the synthesis of Thio-PAF from its precursor, 2-thio-lyso-PAF, should it be present. This dynamic regulation of biosynthetic and catabolic enzymes ultimately dictates the concentration and persistence of Thio-PAF in a given biological context.

Thio Platelet Activating Factor As a Pharmacological Probe and Research Tool

Utility in Differentiating Platelet-Activating Factor Receptor Subtypes and Modulator Discovery

The existence of distinct subtypes of the platelet-activating factor receptor (PAF-R) has been suggested by functional and radioligand binding studies. Thio-PAF serves as a critical tool in elucidating these differences. Research has shown that the potency of PAF analogs can vary between different cell types, indicating that the receptors they express are not identical. For instance, structure-activity relationship studies have revealed that thio-PAF exhibits different potencies when activating rabbit platelets compared to guinea pig macrophages, suggesting subtle but significant differences in the PAF receptors on these cells. Current time information in Bangalore, IN.

Further evidence for receptor heterogeneity comes from studies on human polymorphonuclear leukocytes (PMNs), which have demonstrated distinct PAF receptor binding characteristics compared to the cloned human PAF receptor expressed in COS-7 cells. By using stable analogs like thio-PAF in competitive binding assays and functional studies across various cell lines, researchers can characterize the pharmacological profile of these receptor subtypes. This differentiation is fundamental for the discovery and development of selective modulators—agonists or antagonists—that can target specific PAF receptor subtypes, potentially leading to more precise therapeutic interventions with fewer off-target effects. The stability of thio-PAF compared to native PAF makes it a reliable standard for these comparative studies.

Application in Investigating Lipid-Mediator Signaling Pathways

Platelet-activating factor is a potent lipid mediator that initiates a cascade of intracellular events upon binding to its G-protein coupled receptor (PAF-R). These signaling pathways are central to processes like inflammation, platelet aggregation, and immune responses. Thio-PAF, as a potent PAF receptor agonist, is an ideal tool for triggering and investigating these complex pathways. Current time information in Bangalore, IN. Its enhanced stability in certain biological systems compared to the rapidly degraded native PAF allows for more controlled and reproducible experimental conditions.

When introduced to cells expressing PAF-R, thio-PAF mimics endogenous PAF, activating downstream signaling cascades that can be systematically studied. Researchers use thio-PAF to stimulate events such as:

G-protein coupling and activation: Studying the interaction of the receptor with its associated G-proteins.

Second messenger production: Measuring the generation of inositol (B14025) trisphosphate and the mobilization of intracellular calcium.

Enzyme activation: Investigating the activation of phospholipases and protein kinases.

Furthermore, thio-PAF is a known substrate for specific catabolizing enzymes, including PAF acetylhydrolase (PAF-AH). Current time information in Bangalore, IN. This property allows it to be used in assays to study the activity of enzymes that terminate the PAF signal. By using thio-PAF, researchers can investigate both the initiation and the degradation phases of the PAF signaling pathway, providing a comprehensive understanding of how this lipid mediator's signal is transmitted and regulated.

Use in High-Throughput Screening for Novel Platelet-Activating Factor Modulators

The unique thioester bond of thio-PAF makes it an excellent substrate for high-throughput screening (HTS) assays designed to discover novel modulators of the PAF system, particularly inhibitors of PAF acetylhydrolase (PAF-AH). PAF-AH is a key enzyme that inactivates PAF and is implicated in inflammatory diseases.

A widely used HTS method employs 2-thio PAF in a colorimetric assay. In this system, the PAF-AH enzyme hydrolyzes the acetyl thioester bond at the sn-2 position of 2-thio PAF. This reaction releases a free thiol group (-SH). The liberated thiol then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, or Ellman's reagent), which is also present in the reaction mixture. This reaction produces a distinct yellow-colored product, 2-nitro-5-thiobenzoate, which can be quantified by measuring its absorbance at approximately 412 nm. The intensity of the color is directly proportional to the PAF-AH activity.

When screening for inhibitors, candidate compounds are added to the mixture. A reduction in the intensity of the yellow color indicates that the compound has inhibited PAF-AH activity. This principle allows for the rapid and efficient testing of thousands of compounds to identify potential new drugs. A similar principle, detecting a free thiol with a fluorescent probe, has also been used in HTS to identify inhibitors of enzymes involved in PAF biosynthesis.

Table 1: Example of a High-Throughput Screening Assay Using Thio-PAF

ParameterDescription
Assay TargetPlatelet-Activating Factor Acetylhydrolase (PAF-AH)
Substrate2-thio Platelet-Activating Factor (2-thio PAF)
Assay PrincipleEnzymatic hydrolysis of the thioester bond in 2-thio PAF by PAF-AH, releasing a free thiol group.
Detection Reagent5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB; Ellman's Reagent)
Signal TypeColorimetric
Measured Product2-nitro-5-thiobenzoate (absorbance ~412 nm)
ApplicationScreening for and characterization of PAF-AH inhibitors.

Development of Imaging Probes Based on Thio-Platelet Activating Factor Scaffolds

The development of molecular imaging probes is a significant area of research for visualizing biological processes in real-time within cells and tissues. While the use of thio-PAF itself as a direct imaging probe is not yet widely documented in commercial or research applications, its chemical scaffold holds considerable potential for the development of such tools.

The thioester linkage at the sn-2 position provides a unique chemical handle that is distinct from the oxygen ester in native PAF. This site is theoretically amenable to synthetic modification for the attachment of various reporter molecules. For example:

Fluorescent Probes: A fluorescent dye could be conjugated to the thio-PAF structure. Such a probe could be used in fluorescence microscopy or flow cytometry to visualize the localization of PAF receptors on cell surfaces or to track the internalization of the ligand-receptor complex.

Radiolabeled Probes: The attachment of a radioactive isotope, such as tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C), would create a radiolabeled version of thio-PAF. These probes would be valuable in quantitative autoradiography and binding assays to map the distribution and density of PAF receptors or PAF-metabolizing enzymes in different tissues with high sensitivity.

The creation of such imaging agents based on the thio-PAF scaffold would represent a powerful extension of its utility as a research tool, enabling a spatial and temporal understanding of PAF signaling that is currently difficult to achieve. This remains a promising avenue for future research in the field of lipid mediator signaling.

Future Research Directions and Unexplored Paradigms for Thio Platelet Activating Factor

Interplay with Other Lipidomic Networks and Systems Biology Approaches

The cellular lipidome is a complex and interconnected network. nih.gov Thio-PAF, as a modified lipid, likely influences and is influenced by other lipid metabolic and signaling pathways. A systems biology approach, integrating lipidomics with other -omics data, will be crucial to unravel these complex interactions.

Key research areas include:

Targeted Lipidomics: Mass spectrometry-based lipidomic approaches can be employed to analyze the global changes in the lipid profiles of cells or tissues upon treatment with Thio-PAF. nih.gov This could reveal compensatory or downstream effects on other lipid classes.

Metabolic Flux Analysis: Using isotopically labeled precursors, researchers can trace the metabolic fate of Thio-PAF and its impact on the flux through various lipid metabolic pathways.

Computational Modeling: Integrating experimental data into computational models of lipid networks can help predict the systemic effects of Thio-PAF and generate new hypotheses for experimental validation. Recent advancements in lipidomics are providing valuable insights into the roles of the cellular lipidome in cell function and disease. nih.gov

Advanced Imaging Techniques for Tracking Thio-Platelet Activating Factor Dynamics in Biological Systems

Visualizing the spatiotemporal dynamics of Thio-PAF in living cells and organisms is essential for understanding its biological functions. Advanced imaging techniques offer the potential to track its localization, trafficking, and interactions in real-time.

Promising imaging modalities include:

Fluorescently Labeled Thio-PAF Analogs: Synthesizing Thio-PAF analogs with fluorescent tags would enable their visualization using techniques like confocal microscopy and super-resolution microscopy. nih.gov This could provide insights into its subcellular localization and trafficking pathways.

Raman Microscopy: Coherent Anti-Stokes Raman Scattering (CARS) microscopy, a label-free imaging technique, could potentially be used to visualize Thio-PAF based on its unique vibrational signature, avoiding the potential artifacts associated with fluorescent labels. nih.gov

Gold Nanoparticle Conjugation: Attaching Thio-PAF to gold nanoparticles could enable its detection using various imaging modalities and could also be used for targeted delivery. wikipedia.org

Exploration of this compound's Role in Emerging Research Areas

The influence of lipid mediators extends to various emerging fields of biomedical research. Investigating the role of Thio-PAF in these areas could open up new avenues for understanding and potentially treating complex diseases.

Metabolomics: The interplay between Thio-PAF and cellular metabolism warrants further investigation. Studies have shown that metabolomics can identify dysregulated metabolic profiles in diseases like primary immune thrombocytopenia. nih.gov Exploring how Thio-PAF affects metabolic pathways could reveal novel therapeutic targets.

Epigenetics: Endogenous PAF has been shown to induce epigenetic modifications, such as changes in DNA methylation and histone acetylation. nih.gov Given its structural similarity, it is plausible that Thio-PAF could also exert epigenetic effects. Investigating its impact on the epigenome could uncover long-term regulatory roles in gene expression. For instance, PAF has been found to influence the expression of genes like c-fos and TIS-1. nih.gov

Methodological Innovations for Enhanced this compound Characterization and Profiling

Advancements in analytical techniques are crucial for the sensitive and specific detection and quantification of Thio-PAF and its metabolites.

Future methodological developments could include:

High-Sensitivity Mass Spectrometry: Developing highly sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods will be essential for quantifying the low levels of Thio-PAF and its metabolites in complex biological samples. nih.gov

Novel Immunoassays: The production of specific antibodies against Thio-PAF could lead to the development of sensitive and high-throughput immunoassays for its detection. nih.gov

Biosensors: The creation of biosensors capable of real-time monitoring of Thio-PAF levels in biological systems would provide unprecedented insights into its dynamic regulation.

By pursuing these future research directions, the scientific community can move beyond the current understanding of this compound and unlock its full potential as a tool for discovery in biology and medicine.

Q & A

Q. What experimental models are standard for studying Thio-PAF’s effects on platelet aggregation?

Researchers commonly use platelet-rich plasma (PRP) or gel-filtered platelets (GFP) to isolate platelet responses. Aggregation is measured via turbidimetric assays, where light transmission changes reflect platelet clumping. To confirm pathway specificity, inhibitors like indomethacin (cyclo-oxygenase inhibitor) or CP/CPK (ADP scavengers) are employed to dissect signaling mechanisms .

Q. How are Thio-PAF levels quantified in biological samples?

Reversed-phase liquid chromatography with selected reaction monitoring (LC-SRM) is a gold standard, offering high sensitivity and specificity. Isotope-labeled internal standards (e.g., deuterated PAF analogs) validate quantification. Complementary methods like serotonin release assays or ELISA are used for cross-validation, particularly in pathophysiological contexts (e.g., anaphylaxis or ischemia) .

Q. What in vitro systems are used to study Thio-PAF’s role in endothelial dysfunction?

Human umbilical vein endothelial cells (HUVECs) are a primary model. Stimulation with Thio-PAF or analogs (e.g., C-PAF) followed by [3H]acetate labeling tracks PAF synthesis via the remodeling pathway. Acetyltransferase activity assays and receptor antagonists (e.g., WEB 2086) clarify autocrine signaling loops .

Advanced Research Questions

Q. How can conflicting data on Thio-PAF’s signaling pathways be resolved across cell types?

Discrepancies arise from cell-specific receptor coupling (e.g., G-protein vs. non-G-protein pathways). Strategies include:

  • Knockout models : CRISPR-Cas9 targeting PAF receptors in specific cell lines (e.g., cardiomyocytes vs. leukocytes).
  • Pathway-specific inhibitors : Using U73122 (phospholipase C inhibitor) vs. NS-398 (COX-2 inhibitor) to isolate downstream effects.
  • Single-cell RNA sequencing : To map receptor isoform expression heterogeneity .

Q. What molecular techniques elucidate Thio-PAF receptor interactions and downstream effectors?

  • Co-immunoprecipitation : Identifies receptor-binding partners (e.g., β-arrestin or phospholipase A2).
  • Calcium imaging : Tracks real-time intracellular Ca²⁺ flux post-receptor activation.
  • Phosphoproteomics : Reveals phosphorylation events in pathways like NF-κB or MAPK .

Q. How does Thio-PAF contribute to neuronal migration defects, and what models validate this?

Studies in Miller-Dieker syndrome (MDS) models show that PAF acetylhydrolase (PAF-AH) deficiency disrupts cortical neuron migration. Techniques include:

  • In situ hybridization : Co-localizes αLis1, β, and γ subunit expression in migrating neurons.
  • Cerebellar granule cell assays : Measures PAF hydrolytic activity peaks during postnatal days P5–P15, correlating with migration phases .

Q. What methodologies address the dual role of Thio-PAF in inflammation and tissue repair?

  • Myocardial ischemia-reperfusion models : PAF receptor antagonists (e.g., BN 50739) reduce leukocyte infiltration and infarct size.
  • Intravital microscopy : Quantifies microvascular permeability (e.g., FITC-dextran extravasation) and nitric oxide (NO) synthesis involvement using L-NAME inhibitors .

Data Contradiction & Validation

Q. Why do studies report conflicting roles for Thio-PAF in hypotension vs. vasoconstriction?

Context-dependent effects arise from tissue-specific receptor density and co-signaling. For example:

  • Renal circulation : PAF induces vasodilation via NO, lowering blood pressure.
  • Pulmonary vasculature : PAF causes vasoconstriction through thromboxane A2. Validation requires organ-specific knockout models and microdialysis to measure local mediator concentrations .

Q. How can researchers reconcile variations in PAF acetylhydrolase (PAF-AH) activity across disease states?

Serum PAF-AH activity assays must standardize substrates (e.g., tritiated PAF) and control for confounders like lipid profiles. In anaphylaxis, ELISA-based quantification of PAF-AH isoforms (e.g., plasma vs. intracellular forms) clarifies their differential roles in severity .

Technical Challenges & Solutions

Q. What are the limitations of current Thio-PAF detection methods, and how can they be improved?

  • Issue : LC-SRM may miss structurally similar analogs (e.g., 1-acyl-2-acetyl-glycerophosphocholine).
  • Solution : Pair with high-resolution mass spectrometry (HRMS) and fragmentation libraries.
  • Validation : Use radiolabeled tracers in cell systems to track synthesis pathways .

Q. How can researchers mitigate off-target effects when using PAF receptor antagonists?

  • Dose titration : Establish IC₅₀ values in primary cells (e.g., endothelial cells vs. platelets).
  • Genetic validation : Compare pharmacological results with siRNA-mediated receptor knockdown.
  • Cross-antagonist profiling : Test specificity against related receptors (e.g., lysophosphatidic acid receptors) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.